molecular formula C21H21N5O4 B11610931 N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11610931
M. Wt: 407.4 g/mol
InChI Key: DFAWUCFXGCMPOZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex carboxamide derivative characterized by a fused triazatricyclic core, a furan-2-ylmethyl substituent, and a 3-methoxypropyl side chain.

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H21N5O4/c1-29-10-5-9-26-18(22)15(20(27)23-13-14-6-4-11-30-14)12-16-19(26)24-17-7-2-3-8-25(17)21(16)28/h2-4,6-8,11-12,22H,5,9-10,13H2,1H3,(H,23,27)

InChI Key

DFAWUCFXGCMPOZ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

The synthesis of N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo core and the introduction of the furan and methoxypropyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and functional groups. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Furancarboxamide Derivatives

  • N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide (furmecyclox) : Shares a furan-carboxamide backbone but lacks the triazatricyclic system. Its simpler structure correlates with fungicidal activity via membrane disruption .
  • 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole) : Contains a furan moiety but replaces the carboxamide with an oxazolidine ring. It acts as a herbicide safener, enhancing crop tolerance .

Triazine and Triazole Derivatives

  • N-cyclopropyl-1,3,5-triazine-2,4,6-triamine (cyromazine) : A triazine insect growth regulator. While both compounds feature nitrogen-rich cores, cyromazine’s symmetric triazine ring contrasts with the target’s asymmetric, fused triazatricyclic structure, affecting solubility and bioavailability .
  • Compounds 16 and 17 () : Fluorinated triazole derivatives with tetrahydrofuran and pyran subunits. These exhibit antiviral properties but differ in their fluorinated chains and lack the carboxamide group .

Key Difference : The 3-methoxypropyl side chain in the target compound may improve lipophilicity, enhancing membrane permeability relative to polar triazines or fluorinated triazoles.

Electronic and Physicochemical Properties

Electronic Structure

highlights that isovalency (similar valence electrons) and structural geometry dictate chemical behavior.

Molecular Descriptors

Per , molecular descriptors can predict properties:

  • Topological : The triazatricyclic core increases molecular complexity, raising the Zagreb index (a measure of branching) compared to linear furancarboxamides.
  • Metric : Van der Waals volume is likely higher due to the fused rings, reducing aqueous solubility but enhancing binding affinity in hydrophobic environments .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Molecular Weight (approx.) Reported Bioactivity
Target Compound Triazatricyclo[8.4.0.0³,⁸] Imino, oxo, carboxamide ~450–500 g/mol Hypothetical: Pesticidal
Furmecyclox Furan + carboxamide Cyclohexyl, methoxy ~280 g/mol Fungicidal
Cyromazine Triazine Cyclopropyl, triamine ~166 g/mol Insect growth regulation
Compound 16 Triazole + pyran Fluorinated chain, acetoxy ~1200 g/mol Antiviral

Biological Activity

N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple nitrogen atoms and various functional groups, including an imino group and a carboxamide group. Its molecular formula is C21H25N5O4C_{21}H_{25}N_5O_4 with a molecular weight of approximately 314.35 g/mol. The presence of the furan ring is significant as it often contributes to the biological activity of compounds in medicinal chemistry.

Structural Features

FeatureDescription
Molecular Formula C21H25N5O4C_{21}H_{25}N_5O_4
Molecular Weight 314.35 g/mol
Functional Groups Imino group, carboxamide group
Structural Class Tricyclic compound with nitrogen heterocycles

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits significant antimicrobial activity. The presence of the furan ring is often associated with enhanced antimicrobial effects, making it a candidate for further exploration in this area. For instance, related compounds have shown promising results against various bacterial strains.

Antioxidant Effects

Research indicates that this compound may possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage and are linked to numerous health benefits.

Anticancer Potential

The structural similarities of this compound to other known anticancer agents suggest potential efficacy in cancer treatment. Compounds with similar tricyclic structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which N-(furan-2-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo interacts with biological targets is still under investigation. The imino group and the overall tricyclic structure are believed to facilitate interactions with enzymes or receptors involved in metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes linked to disease processes. For instance, related compounds have been tested against SARS-CoV-2 main protease (Mpro), showing IC50 values indicative of effective inhibition:

CompoundIC50 (μM)Activity Description
F821.28Moderate inhibitor of SARS-CoV-2 Mpro
F8-B61.57Strong reversible covalent inhibitor

These findings highlight the potential of compounds derived from this class as therapeutic agents against viral infections.

Structural Optimization Studies

Further research has focused on optimizing the chemical structure to enhance biological activity while reducing toxicity. Structure-activity relationship (SAR) studies have revealed that specific modifications can significantly impact efficacy and safety profiles.

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